naphthalen-2-ylmethyl ethanimidothioate
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Overview
Description
naphthalen-2-ylmethyl ethanimidothioate: is a chemical compound known for its utility in organic synthesis. It is particularly valued for its role as a reagent in the mild synthesis of substituted acetamidines. This compound is characterized by its odorless nature, making it a convenient choice for laboratory and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-ylmethyl ethanimidothioate typically involves the reaction of 2-naphthylmethyl bromide with thioacetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thioacetimidate group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: naphthalen-2-ylmethyl ethanimidothioate undergoes various chemical reactions, including nucleophilic substitution and condensation reactions. It is particularly reactive towards nucleophiles, making it a versatile reagent in organic synthesis .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the thioacetimidate group with a nucleophile.
Condensation Reactions: this compound can also participate in condensation reactions with various carbonyl compounds to form substituted acetamidines.
Major Products: The major products formed from these reactions include substituted acetamidines and other derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: naphthalen-2-ylmethyl ethanimidothioate is widely used in organic synthesis for the preparation of substituted acetamidines. Its mild reaction conditions and high reactivity make it a preferred reagent for various synthetic applications .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors or receptor agonists. Its derivatives have shown potential in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals and pharmaceuticals. Its role as a key intermediate in the synthesis of complex molecules makes it an important compound in chemical manufacturing .
Mechanism of Action
The mechanism of action of naphthalen-2-ylmethyl ethanimidothioate involves its reactivity towards nucleophiles. The thioacetimidate group is highly electrophilic, allowing it to readily react with nucleophiles to form substituted acetamidines. This reactivity is facilitated by the presence of the naphthylmethyl group, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
- S-methyl thioacetimidate
- S-ethyl thioacetimidate
- S-phenyl thioacetimidate
Comparison: naphthalen-2-ylmethyl ethanimidothioate is unique due to the presence of the naphthylmethyl group, which enhances its reactivity and stability compared to other thioacetimidates. This makes it a more efficient reagent in organic synthesis, particularly for the preparation of substituted acetamidines .
Properties
Molecular Formula |
C13H13NS |
---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl ethanimidothioate |
InChI |
InChI=1S/C13H13NS/c1-10(14)15-9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3 |
InChI Key |
LCYOCNDUEVBAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)SCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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